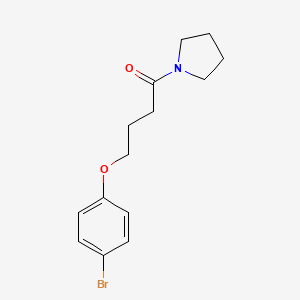

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

4-(4-bromophenoxy)-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-3-4-14(17)16-9-1-2-10-16/h5-8H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDREPWVCOYDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

Formation of 4-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

Etherification: 4-Bromophenol is then reacted with 1-bromo-4-chlorobutane in the presence of a base to form 4-(4-bromophenoxy)butane.

Formation of Pyrrolidine Derivative: The final step involves the reaction of 4-(4-bromophenoxy)butane with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Yields ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Yields various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for potential therapeutic properties.

Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one with compounds sharing key structural features, such as halogenated aromatic groups, nitrogen-containing heterocycles, or butanone backbones.

Comparison with Pyrazoline Derivatives

Compounds from (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one ) feature pyrazoline rings instead of pyrrolidine. Key differences include:

- Electronic Effects : The pyrazoline ring introduces conjugated π-systems, enhancing rigidity compared to the flexible pyrrolidine in the target compound.

- Crystallographic Data : The pyrazoline derivatives exhibit shorter C=O bond lengths (1.21–1.23 Å) due to resonance stabilization, whereas the target compound’s ketone group may have slightly longer bonds (estimated ~1.24 Å) due to reduced conjugation .

Comparison with Arylpiperazine-Based Butanones

Compounds such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, ) and RTC1 ( ) highlight:

- Heterocycle Basicity : Piperazine (pKa ~9.8) is more basic than pyrrolidine (pKa ~11.3), affecting solubility and protonation states under physiological conditions.

- Substituent Effects: The trifluoromethyl group in compound 5 enhances lipophilicity (LogP ~3.5) compared to the bromophenoxy group (estimated LogP ~2.8) in the target compound, influencing membrane permeability .

- Synthetic Routes : Both compounds are synthesized via coupling reactions (e.g., arylpiperazine with carboxylic acid derivatives), suggesting that the target compound could be synthesized using analogous nucleophilic substitution or amidation strategies .

Comparison with Halogenated Butanones

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one ( ) shares halogenated aromatic groups but lacks nitrogen-containing rings. Key contrasts include:

- Reactivity : The absence of pyrrolidine reduces nucleophilic reactivity, making the compound more prone to electrophilic aromatic substitution.

- Stability : Multiple halogens increase molecular weight (MW = 306.4 g/mol) and may enhance thermal stability compared to the target compound (estimated MW = 324.2 g/mol) .

Comparison with Pharmacologically Active Pyrrolidine Derivatives

Buflomedil pyridoxalphosphate ( ) contains a pyrrolidine-linked butanone but substitutes bromophenoxy with a trimethoxyphenyl group. Notable differences:

- Discontinuation Factors : Buflomedil’s market withdrawal due to safety concerns underscores the need for rigorous toxicity profiling of pyrrolidine-containing analogs like the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C12H16BrNO2

- Molecular Weight : 286.17 g/mol

- CAS Number : 1455795-12-6

Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of 4-bromophenol with pyrrolidine derivatives and butanone. The synthesis typically involves the formation of an ether link followed by subsequent modifications to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For example:

- In vitro studies showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential as an antimicrobial agent .

- The compound was tested against various Gram-positive and Gram-negative bacteria, revealing varying degrees of Minimum Inhibitory Concentration (MIC) values, suggesting selective activity against certain pathogens .

Anticancer Activity

Research has indicated that compounds structurally related to this compound possess anticancer properties:

- Cell Viability Assays : In studies utilizing A549 lung cancer cells, certain derivatives showed reduced cell viability, indicating cytotoxic effects. For instance, modifications to the phenyl ring enhanced anticancer activity significantly compared to unmodified compounds .

- Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells, although further studies are necessary to elucidate the detailed pathways involved.

Case Studies and Research Findings

Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its psychoactive properties:

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may degrade sensitive intermediates.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling yields .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor reactivity, while non-polar solvents improve crystallinity during purification .

How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?

Advanced Research Focus

Structural elucidation requires a combination of techniques:

- X-ray Crystallography : Resolves bond angles and lattice parameters (e.g., monoclinic systems observed in analogs) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.4–7.6 ppm confirm aromatic protons from the bromophenoxy group.

- ¹³C NMR : Carbonyl signals at ~205 ppm and pyrrolidine carbons at 45–55 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 340.08 (calculated for C₁₄H₁₇BrNO₂⁺) .

Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Thermogravimetric analysis (TGA) can differentiate between polymorphs .

What methodologies are recommended for analyzing its reactivity with nucleophiles or electrophiles?

Basic Research Focus

The compound’s ketone and pyrrolidine groups dictate reactivity:

- Nucleophilic Additions :

- Grignard reagents attack the carbonyl, forming tertiary alcohols.

- Steric hindrance from the pyrrolidine ring slows reactivity, requiring longer reaction times .

- Electrophilic Substitution : The bromophenoxy group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis .

Kinetic Studies : Pseudo-first-order kinetics can quantify reaction rates. For example, monitor bromine displacement via HPLC under varying pH (4–9) .

How does the compound interact with biological targets, and what assays validate its mechanism of action?

Advanced Research Focus

The pyrrolidine and bromophenoxy moieties enable interactions with receptors:

- In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., using ³H-labeled analogs) quantify interactions with GPCRs or ion channels.

- Enzyme Inhibition : Measure IC₅₀ values against kinases or phosphatases via fluorescence-based assays .

- In Silico Modeling : Docking simulations (AutoDock Vina) predict binding poses in active sites, highlighting hydrogen bonds with the carbonyl group and hydrophobic contacts with the bromophenyl ring .

Contradictions : Discrepancies between computational predictions and experimental IC₅₀ may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations refine these models .

What strategies address low solubility or stability in biological assays?

Q. Advanced Research Focus

Q. Experimental Workflow :

Synthesize analogs with systematic substitutions.

Test in parallel assays (e.g., binding, solubility, metabolic stability).

Use QSAR models to prioritize candidates for in vivo testing .

What analytical techniques resolve batch-to-batch variability in purity or stereochemistry?

Q. Basic Research Focus

- HPLC-PDA : Quantify impurities (e.g., unreacted starting materials) with a C18 column (acetonitrile/water gradient).

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) .

Case Study : A batch with 88% purity showed a 15% impurity (4-bromophenol), traced to incomplete coupling. Adjusting catalyst loading from 2% to 5% Pd resolved this .

How do environmental factors (e.g., temperature, humidity) affect its storage and handling in lab settings?

Q. Basic Research Focus

- Storage : -20°C in desiccated, argon-flushed vials prevents hydrolysis and oxidation.

- Handling : Use gloveboxes for hygroscopic intermediates. Stability data indicates <5% degradation over 6 months under optimal conditions .

Safety Note : No SDS is available for the compound, but analogs suggest using PPE (gloves, goggles) due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.